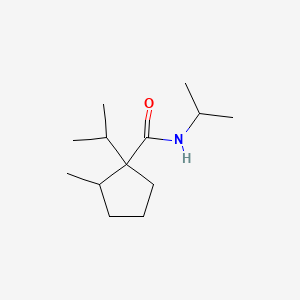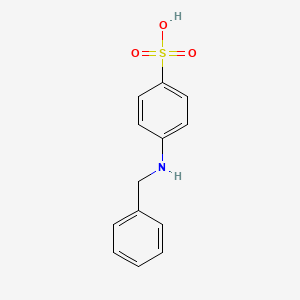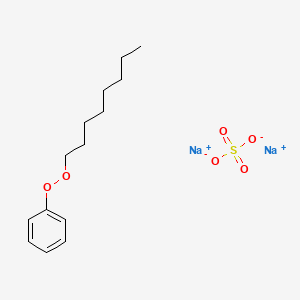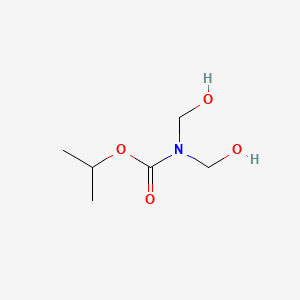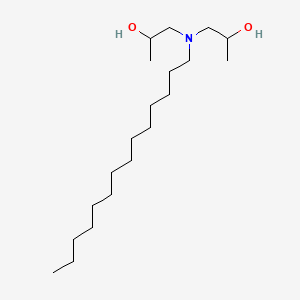
1,1'-(Tetradecylimino)dipropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Tetradecylimino)dipropan-2-ol is a chemical compound with the molecular formula C20H43NO2. It is known for its unique structure, which includes a tetradecyl group attached to an imino group, and two propan-2-ol groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetradecylimino)dipropan-2-ol typically involves the reaction of tetradecylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Tetradecylamine with Propylene Oxide: Tetradecylamine is reacted with propylene oxide in the presence of a catalyst, such as a strong base like sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain pure 1,1’-(Tetradecylimino)dipropan-2-ol.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Tetradecylimino)dipropan-2-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Tetradecylimino)dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce corresponding alcohols, ketones, or carboxylic acids.
Reduction: May yield amines or other reduced derivatives.
Substitution: May result in the formation of halogenated or alkylated products.
Aplicaciones Científicas De Investigación
1,1’-(Tetradecylimino)dipropan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(Tetradecylimino)dipropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with cellular membranes, proteins, and enzymes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1,1’-(Tetradecylimino)dipropan-2-ol can be compared with other similar compounds, such as:
1,1’-(Dodecylimino)dipropan-2-ol: Similar structure but with a shorter alkyl chain.
1,1’-(Hexadecylimino)dipropan-2-ol: Similar structure but with a longer alkyl chain.
1,1’-(Octadecylimino)dipropan-2-ol: Similar structure but with an even longer alkyl chain.
The uniqueness of 1,1’-(Tetradecylimino)dipropan-2-ol lies in its specific alkyl chain length, which influences its chemical properties and applications.
Propiedades
Número CAS |
5865-88-3 |
|---|---|
Fórmula molecular |
C20H43NO2 |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
1-[2-hydroxypropyl(tetradecyl)amino]propan-2-ol |
InChI |
InChI=1S/C20H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19(2)22)18-20(3)23/h19-20,22-23H,4-18H2,1-3H3 |
Clave InChI |
NMEWVFFBYQFTLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN(CC(C)O)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


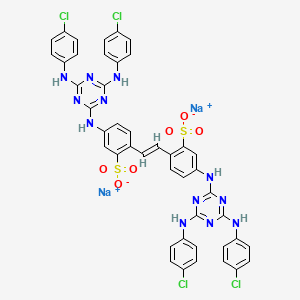
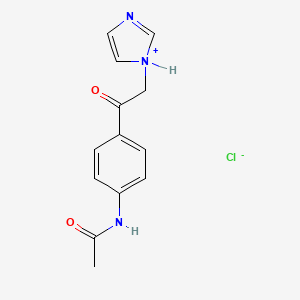
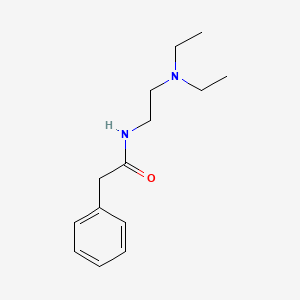
![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
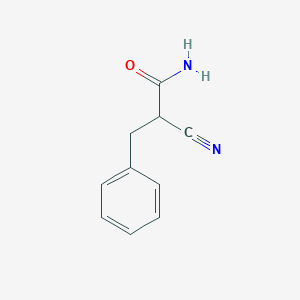
![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
